1-Benzyl-1-tosylmethyl isocyanide

Descripción

BenchChem offers high-quality 1-Benzyl-1-tosylmethyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1-tosylmethyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

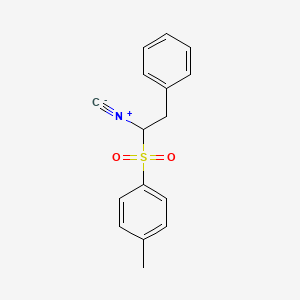

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGWNKJBMMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570862 | |

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-86-5 | |

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1-tosylmethyl Isocyanide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1-tosylmethyl isocyanide, a versatile substituted tosylmethyl isocyanide (TosMIC) derivative. TosMIC and its derivatives are pivotal reagents in modern organic synthesis, enabling the construction of complex heterocyclic structures and other valuable organic molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the theoretical underpinnings of the synthetic strategy, provides a detailed, step-by-step experimental protocol, and elucidates the reaction mechanism. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Substituted TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) is a uniquely functionalized C1 synthon that has found widespread application in the synthesis of a diverse array of organic compounds, including nitriles, oxazoles, imidazoles, and pyrroles.[3][4][5][6][7] Its versatility stems from the presence of three key functional groups: an isocyanide moiety, an acidic α-proton, and a tosyl group which serves as an excellent leaving group.[2][3][6][7] The acidity of the α-proton allows for easy deprotonation and subsequent alkylation, opening avenues for the synthesis of a vast library of substituted TosMIC derivatives.[3][6]

1-Benzyl-1-tosylmethyl isocyanide, the subject of this guide, is a valuable derivative where one of the acidic protons of TosMIC is replaced by a benzyl group. This substitution pre-installs a key structural motif, making it a highly useful building block for the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry and natural product synthesis. The benzylated derivative allows for the introduction of a benzyl group into the target molecule, a common substituent in many biologically active compounds.[8]

Theoretical Framework: The Alkylation of Tosylmethyl Isocyanide

The synthesis of 1-Benzyl-1-tosylmethyl isocyanide is predicated on the mono-alkylation of tosylmethyl isocyanide. The electron-withdrawing nature of both the sulfonyl and isocyanide groups significantly increases the acidity of the methylene protons of TosMIC, making them readily abstractable by a strong base.[3][9]

The reaction proceeds via the formation of a carbanion intermediate, which then acts as a nucleophile, attacking an electrophilic alkylating agent, in this case, benzyl bromide. The choice of base and solvent is critical to ensure efficient and selective mono-alkylation, avoiding potential side reactions such as dialkylation or reaction with the isocyanide group.

Experimental Protocol: Synthesis of 1-Benzyl-1-tosylmethyl Isocyanide

This protocol is adapted from established procedures for the mono-alkylation of TosMIC.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 1.95 g (10 mmol) | >98% | Commercial |

| Sodium hydride (NaH) | NaH | 24.00 | 0.29 g (12 mmol, 60% dispersion in mineral oil) | 60% in oil | Commercial |

| Benzyl bromide | C₇H₇Br | 171.04 | 1.2 mL (10 mmol) | >98% | Commercial |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous | Commercial |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 20 mL | - | Lab prepared |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous | Commercial |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g | Anhydrous | Commercial |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, a dropping funnel, and a thermometer. The glassware must be oven-dried prior to use to ensure anhydrous conditions.

-

Dispersion of Sodium Hydride: To the reaction flask, add 20 mL of anhydrous THF, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). Stir the suspension for 10 minutes to ensure even dispersion.

-

Formation of the TosMIC Anion: Dissolve tosylmethyl isocyanide (1.95 g, 10 mmol) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred suspension of sodium hydride over a period of 15 minutes at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The formation of the sodium salt of TosMIC is usually indicated by the cessation of hydrogen gas evolution.

-

Alkylation: Dissolve benzyl bromide (1.2 mL, 10 mmol) in 10 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature for 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Benzyl-1-tosylmethyl isocyanide as a solid.

Workflow Diagram

Caption: General workflow for the synthesis of 1-Benzyl-1-tosylmethyl isocyanide.

Reaction Mechanism

The synthesis of 1-Benzyl-1-tosylmethyl isocyanide proceeds through a classic acid-base reaction followed by a nucleophilic substitution.

-

Deprotonation: Sodium hydride, a strong base, abstracts one of the acidic α-protons from tosylmethyl isocyanide to form a resonance-stabilized carbanion (the TosMIC anion) and hydrogen gas. The negative charge is delocalized over the α-carbon and the oxygen atoms of the sulfonyl group.

-

Nucleophilic Attack: The generated TosMIC anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 fashion. The bromide ion is displaced as the leaving group, resulting in the formation of the C-C bond and yielding the desired product, 1-Benzyl-1-tosylmethyl isocyanide.

Caption: Reaction mechanism for the synthesis of 1-Benzyl-1-tosylmethyl isocyanide.

Applications in Synthesis

1-Benzyl-1-tosylmethyl isocyanide is a valuable intermediate for the synthesis of various heterocyclic compounds. For instance, it can be utilized in the Van Leusen reaction with aldehydes and amines to produce polysubstituted imidazoles, which are prevalent motifs in many pharmaceutical agents.[10] It can also serve as a precursor for the synthesis of other complex molecules where the benzyl and tosylmethyl isocyanide moieties are incorporated into the final structure.[8]

Conclusion

The synthesis of 1-Benzyl-1-tosylmethyl isocyanide via the mono-alkylation of TosMIC is a robust and efficient method for accessing this valuable synthetic intermediate. This guide has provided a detailed protocol, elucidated the underlying reaction mechanism, and highlighted the importance of this compound in organic synthesis. The presented methodology, grounded in established chemical principles, offers a reliable pathway for researchers to synthesize this and other substituted TosMIC derivatives, thereby facilitating the discovery and development of new chemical entities.

References

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Bentham Science. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Wiley Online Library. [Link]

-

What Makes Tosylmethyl Isocyanide a Versatile and Unique Organic Compound?. Stanford Chemicals. [Link]

-

1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. ACS Publications. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]

- 6. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of Substituted TosMIC Reagents

Abstract

Tosylmethyl isocyanide (TosMIC), a cornerstone reagent in modern organic synthesis, offers a versatile platform for the construction of complex molecular architectures, including nitriles, oxazoles, pyrroles, and imidazoles.[1][2][3] Its synthetic utility is derived from a unique combination of three functional components: a nucleophilic isocyanide carbon, a highly acidic α-proton, and a sulfonyl group that serves as an excellent leaving group.[2][4][5] The strategic introduction of substituents onto the TosMIC scaffold—either at the α-carbon or on the p-tolyl ring—provides a powerful tool for fine-tuning its physicochemical properties. This guide delves into the core principles governing how these modifications influence the acidity, stability, solubility, and reactivity of TosMIC derivatives, providing researchers with the predictive understanding and practical methodologies required to optimize their synthetic applications.

Introduction: The Architectural Versatility of TosMIC

p-Tolylsulfonylmethyl isocyanide (TosMIC) is a stable, colorless, and odorless solid that has become an indispensable tool for carbon-carbon and carbon-heteroatom bond formation.[1][4][6][7] Its prominence stems from its multifaceted reactivity, which is governed by the interplay between its three key structural features.[2][4] The strong electron-withdrawing nature of both the tosyl (p-toluenesulfonyl) and isocyanide groups renders the central α-protons acidic, with an estimated pKa of 14, facilitating easy deprotonation under basic conditions to form a nucleophilic carbanion.[4][8][9] This anion is the workhorse of TosMIC chemistry, participating in reactions such as the van Leusen nitrile synthesis and the formation of various five-membered heterocycles.[1][5][9]

While the parent TosMIC reagent is broadly applicable, the demand for greater control over reaction kinetics, substrate scope, and product diversity has driven the development of substituted TosMIC analogues. By introducing substituents, researchers can modulate the electronic and steric environment of the reactive center, thereby altering the reagent's fundamental physicochemical properties. This guide explores these structure-property relationships in detail.

Core Physicochemical Properties and the Influence of Substituents

The rational design of synthetic strategies using TosMIC derivatives hinges on a clear understanding of how substitution patterns impact their core properties.

Acidity of the α-Proton: The Engine of Reactivity

The acidity of the α-proton is arguably the most critical physicochemical parameter, as its removal is the first step in most TosMIC-mediated reactions.[9] The stability of the resulting conjugate base (the TosMIC anion) directly dictates the acidity of the parent compound.[10]

-

Electronic Effects on the Tosyl Ring: Substituents on the aromatic ring of the tosyl group exert their influence primarily through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) placed at the para or ortho positions of the tosyl ring increase the acidity of the α-proton.[11] They achieve this by inductively pulling electron density away from the sulfonyl group, which in turn stabilizes the negative charge of the carbanion formed upon deprotonation.[10][12] A more stable conjugate base corresponds to a stronger acid (lower pKa).[10]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring, which destabilizes the carbanion and decreases the acidity of the α-proton (higher pKa).[12]

-

-

Substitution at the α-Carbon: Replacing one of the α-hydrogens with an alkyl or aryl group (e.g., forming TosCHRNC) generally decreases the acidity of the remaining proton due to the electron-donating inductive effect of the alkyl group. However, these α-substituted derivatives are crucial for synthesizing di-substituted products and more complex heterocyclic systems.[2][4]

The relationship between substituent electronic properties and acidity can be quantified and predicted, providing a powerful tool for reagent selection.

Table 1: Predicted Influence of para-Substituents on the Acidity of TosMIC Reagents

| Substituent (on Tosyl Ring) | Electronic Effect | Predicted Effect on α-Proton Acidity | Predicted pKa (Relative to TosMIC) |

| -NO₂ | Strong Electron-Withdrawing | Increase | Lower |

| -CN | Strong Electron-Withdrawing | Increase | Lower |

| -Cl | Weak Electron-Withdrawing | Slight Increase | Slightly Lower |

| -H | Reference (Standard TosMIC) | - | ~14[4][8] |

| -CH₃ | Weak Electron-Donating | Decrease | Higher |

| -OCH₃ | Strong Electron-Donating | Decrease | Higher |

Nucleophilicity of the TosMIC Anion

The nucleophilicity of the deprotonated TosMIC species is inversely related to its stability. While EWGs increase acidity by stabilizing the anion, this increased stability also makes the anion less reactive, i.e., less nucleophilic. Conversely, EDGs, which decrease acidity, lead to a more reactive, more nucleophilic anion. This trade-off is a critical consideration in reaction design. For reactions with less electrophilic substrates, a more nucleophilic TosMIC derivative (with an EDG) may be required, even if it necessitates stronger basic conditions for deprotonation.

Thermal and Chemical Stability

The parent TosMIC is a stable solid that can be stored at room temperature.[4][6][7] However, its derivatives, particularly α-substituted ones, can exhibit variable thermal stability. Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C.[13][14] As a general precaution, it is advisable to avoid heating substituted TosMIC reagents above 35-40°C during purification or handling unless their thermal profile is known.[14] Upon decomposition, these compounds can release hazardous gases, including oxides of nitrogen, carbon, and sulfur.[13]

Solubility

The solubility of TosMIC reagents is a key practical consideration that influences the choice of reaction solvent and conditions. The parent TosMIC is insoluble in water but soluble in common organic solvents like tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF).[3][4] Introducing substituents can significantly alter this profile.

-

Nonpolar Substituents: Adding long alkyl chains or bulky aromatic groups can increase solubility in less polar solvents like toluene or dichloromethane.

-

Polar Substituents: Incorporating polar functional groups (e.g., esters, amides) can enhance solubility in more polar organic solvents. This can be particularly useful in multicomponent reactions where the solubility of all reactants must be balanced.[2]

Experimental Protocols for Characterization

To ensure reproducibility and rational optimization, the physicochemical properties of novel substituted TosMIC reagents must be quantified.

Workflow for pKa Determination in a Nonaqueous Solvent

Since TosMIC and its derivatives are insoluble in water, their pKa values must be determined in an organic solvent, typically dimethyl sulfoxide (DMSO).[15][16] Modern NMR-based methods offer an efficient and accurate approach.[17][18]

Caption: Workflow for determining pKa in DMSO using chemical shift imaging.

-

Solution Preparation: In a nitrogen-purged glovebox, prepare a stock solution in anhydrous DMSO containing the substituted TosMIC analyte (~5-10 mM) and a set of well-characterized pH indicators whose pKa ranges bracket the expected pKa of the analyte.[17]

-

Gradient Creation: Place a small amount (2-5 mg) of a strong acid (e.g., trifluoroacetic acid) at the bottom of a standard NMR tube. Carefully layer the DMSO solution containing the analyte and indicators on top of the acid.[17]

-

Equilibration: Allow the sample to stand undisturbed for 15-30 minutes. During this time, the acid will diffuse into the solution, creating a continuous pH gradient along the length of the NMR tube.

-

Data Acquisition: Acquire data using a chemical shift imaging (CSI) NMR experiment. This spatially resolves the NMR signals along the axis of the tube, effectively providing hundreds of spectra at different pH values in a single experiment.[15]

-

Data Analysis:

-

Process the CSI data to extract the chemical shifts of the pH indicators and the analyte at each spatial point (and thus at each pH).

-

Use the known pKa values of the indicators and their observed chemical shifts to calibrate the pH at each point along the gradient.

-

Plot the observed chemical shift of a proton on the analyte that is sensitive to deprotonation (e.g., the α-proton) against the calculated pH.

-

Fit the resulting titration curve to the appropriate Henderson-Hasselbalch equation to extract the pKa value of the substituted TosMIC reagent.[17]

-

Causality: This method is superior to traditional titrations as it generates a full titration curve in a single, rapid measurement, minimizing solvent consumption and experimental time while maximizing data density for a highly accurate pKa determination.[15][18]

Applications in Drug Development and Advanced Synthesis

The ability to tune the physicochemical properties of TosMIC reagents has profound implications for their application, particularly in the synthesis of pharmacologically active heterocycles.[3][7]

-

Milder Reaction Conditions: A TosMIC derivative with a lower pKa (e.g., bearing a p-nitro substituent) can be deprotonated by weaker bases like potassium carbonate, avoiding the need for strong, non-nucleophilic bases like n-butyllithium or sodium hydride.[2] This is critical for synthesizing molecules with base-sensitive functional groups.

-

Enhanced Reactivity for Hindered Substrates: For sterically demanding ketones in a van Leusen reaction, a more nucleophilic TosMIC derivative (e.g., with a p-methoxy substituent) may be required to achieve acceptable reaction rates.

-

Combinatorial Chemistry and Library Synthesis: A diverse set of substituted TosMIC reagents allows for the rapid generation of compound libraries. By systematically varying the substituents on both the TosMIC reagent and the other reaction components (e.g., aldehydes and amines in the van Leusen imidazole synthesis), chemists can efficiently explore structure-activity relationships (SAR) in drug discovery programs.[2]

Caption: Decision-making flowchart for selecting a substituted TosMIC reagent.

Conclusion and Future Outlook

Substituted TosMIC reagents represent a powerful evolution of a classic synthetic tool. By understanding the fundamental principles that connect substituent identity to the reagent's physicochemical properties, chemists can move beyond a trial-and-error approach to a more predictive and rational design of complex synthetic routes. The continued development of novel TosMIC derivatives, coupled with robust methods for their characterization, will undoubtedly expand their role in tackling synthetic challenges in medicinal chemistry, materials science, and beyond. Future work in this area will likely focus on developing chiral TosMIC reagents for asymmetric synthesis and polymer-supported versions for applications in flow chemistry and simplified product purification.[2]

References

-

Varsal Chemical. TosMIC Whitepaper.[Link]

-

Khan Academy. Substituent effects on acidic strength.[Link]

-

Neuman, R. C. Substituent Effects.[Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]

-

van Leusen, D. & van Leusen, A. M. (2011). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]

-

Sisko, J., et al. α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

-

Wikipedia. TosMIC.[Link]

-

Organic Chemistry Portal. Van Leusen Reaction.[Link]

-

Reusch, W. (2013). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

-

Gerrard, J. A., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. ACS Publications. [Link]

-

Wikipedia. Van Leusen reaction.[Link]

-

PubChem. Tosylmethyl isocyanide.[Link]

-

Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. [Link]

-

Gerrard, J. A. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

-

Gangarapu, K., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

-

NROChemistry. (2021). Van Leusen Reaction. YouTube. [Link]

-

Gerrard, J. A., et al. (2022). Efficient p K a Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. ResearchGate. [Link]

-

Klamt, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

Lherbet, C., et al. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

Sources

- 1. TosMIC - Enamine [enamine.net]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. varsal.com [varsal.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. TosMIC - Wikipedia [en.wikipedia.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Core Concepts: The Molecular Architecture and Reactivity of 1-Benzyl-1-tosylmethyl Isocyanide

An In-Depth Technical Guide to 1-Benzyl-1-tosylmethyl Isocyanide: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Benzyl-1-tosylmethyl isocyanide (CAS Number: 58379-86-5), a versatile reagent in organic synthesis with significant applications in the development of novel therapeutic agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's unique structural features, detailed synthetic protocols, and its pivotal role in the construction of complex heterocyclic scaffolds.

1-Benzyl-1-tosylmethyl isocyanide belongs to a class of α-substituted tosylmethyl isocyanide (TosMIC) derivatives. The parent TosMIC is a cornerstone reagent in heterocyclic synthesis, and the introduction of a benzyl group at the α-carbon imparts unique reactivity and steric influence, making it a valuable tool for creating intricate molecular frameworks.[1][2]

The structure of 1-Benzyl-1-tosylmethyl isocyanide is characterized by three key functional groups that dictate its chemical behavior:

-

The Isocyanide Moiety (-N≡C): This functional group is a potent nucleophile and can also act as an electrophile after activation, participating in a wide array of cycloaddition and insertion reactions.[3]

-

The α-Carbon: Situated between the electron-withdrawing sulfonyl and isocyanide groups, the proton on the α-carbon is acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a key intermediate in many of the compound's reactions.

-

The Tosyl Group (p-toluenesulfonyl): This group serves two primary purposes: it enhances the acidity of the α-proton and acts as an excellent leaving group in subsequent elimination or cyclization steps, facilitating the formation of new bonds.[4]

This trifecta of functionalities makes 1-Benzyl-1-tosylmethyl isocyanide a powerful linchpin in multicomponent reactions and cascade sequences, enabling the rapid assembly of complex molecules from simple precursors.

Chemical Structure:

Caption: Chemical structure of 1-Benzyl-1-tosylmethyl isocyanide.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 58379-86-5 | [5] |

| Molecular Formula | C₁₆H₁₅NO₂S | [5] |

| Molecular Weight | 285.36 g/mol | [5] |

| Appearance | Solid | [6] |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis of 1-Benzyl-1-tosylmethyl Isocyanide

The synthesis of α-substituted TosMIC derivatives is a well-established field, with the most common approach being the alkylation of the parent Tosylmethyl isocyanide. A detailed, reliable procedure for a closely related isomer, α-tosylbenzyl isocyanide, is provided in Organic Syntheses, a testament to the robustness of this class of compounds and their preparation.[6] The synthesis of 1-Benzyl-1-tosylmethyl isocyanide follows a similar logic, involving the deprotonation of TosMIC followed by alkylation with benzyl bromide.

Experimental Protocol: Synthesis via Alkylation of Tosylmethyl Isocyanide

This protocol is based on established methods for the α-alkylation of TosMIC.[4][7]

Step 1: Deprotonation of Tosylmethyl Isocyanide (TosMIC)

-

To a stirred solution of Tosylmethyl isocyanide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Maintain the temperature at -78 °C and stir the reaction mixture for 30-60 minutes. The formation of the lithium salt of TosMIC results in a clear, often yellowish, solution.

Step 2: Alkylation with Benzyl Bromide

-

To the solution of the deprotonated TosMIC, add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Benzyl-1-tosylmethyl isocyanide as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The lithiated intermediate of TosMIC is highly reactive and sensitive to moisture and atmospheric oxygen. The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the anion and to ensure high yields.

-

Low Temperature (-78 °C): The deprotonation and alkylation steps are performed at low temperatures to control the reactivity of the strong base and the resulting anion, minimizing side reactions such as self-condensation or multiple alkylations.

-

Strong Base (n-BuLi or LDA): The pKa of the α-proton of TosMIC necessitates the use of a strong, non-nucleophilic base to achieve complete deprotonation without competing side reactions.

-

Aqueous Work-up with NH₄Cl: A mild acid source like saturated NH₄Cl is used to quench any remaining anionic species without causing hydrolysis of the isocyanide or other sensitive functional groups.

Caption: Synthetic workflow for 1-Benzyl-1-tosylmethyl isocyanide.

Applications in Heterocyclic Synthesis: A Gateway to Novel Drug Scaffolds

1-Benzyl-1-tosylmethyl isocyanide and its derivatives are instrumental in the synthesis of a variety of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of 1-Substituted Isoquinolines

A notable application of α-benzylated TosMIC derivatives is in the synthesis of isoquinolines. The isoquinoline core is present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[8] A novel method involves the catalytic acid-mediated cyclization of α-benzyl TosMIC derivatives to construct the isoquinoline skeleton.[8] This methodology has been successfully applied to the total synthesis of mansouramycin B, showcasing its utility in accessing complex molecular targets.[8]

Reaction Mechanism Overview:

The reaction proceeds through an initial activation of the isocyanide, followed by an intramolecular cyclization onto the benzyl group's aromatic ring. The final step involves the elimination of the tosyl group to afford the aromatic isoquinoline.

Caption: Reaction pathway for isoquinoline synthesis.

Radical Cascade Reactions for Trifluoromethylated Isoquinolines

In a modern synthetic approach, α-benzylated TosMIC derivatives are employed in radical cascade reactions to synthesize 1-trifluoromethylated isoquinolines.[7] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This reaction utilizes a radical initiator, such as the Togni reagent, and proceeds under mild conditions without the need for transition-metal catalysts.[7] The isocyanide acts as a radical acceptor, initiating a cascade of cyclization and elimination to yield the desired product.[7]

Safety and Handling

As with all isocyanide compounds, 1-Benzyl-1-tosylmethyl isocyanide should be handled with care in a well-ventilated fume hood. Isocyanides are known for their pungent and unpleasant odors, and many are toxic.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Benzyl-1-tosylmethyl isocyanide is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Its unique combination of an isocyanide, an acidic α-proton, and a tosyl leaving group allows for a rich and diverse range of chemical transformations. For researchers and professionals in drug discovery, this compound offers a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- Coppola, A., Sucunza, D., Burgos, C., & Vaquero, J. J. (2015). Isoquinoline synthesis by heterocyclization of tosylmethyl isocyanide derivatives: total synthesis of mansouramycin B. Organic letters, 17(1), 78–81.

- Gutiérrez, S., Coppola, A., Sucunza, D., Burgos, C., & Vaquero, J. J. (2016).

- Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139.

- Qiu, G., Wu, J., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters, 19(20), 5533–5536.

-

Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.251 (2002). α-TOSYLBENZYL ISOCYANIDE. Available at: [Link]

-

Lead Sciences. 1-Benzyl-1-tosylmethylisocyanide. Available at: [Link]

-

Wikipedia. Isocyanide. Available at: [Link]

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-30). Wiley-VCH.

- van Leusen, D., & van Leusen, A. M. (2004). Synthetic uses of tosylmethyl isocyanide (TosMIC). Organic Reactions, 57, 417-666.

- S. Gutiérrez, A. Coppola, D. Sucunza, C. Burgos, J. J. Vaquero, Org. Lett. 2016, 18, 3378-3381.

- van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. A general and convenient one-pot synthesis of 1,4,5-trisubstituted imidazoles from aldehydes, primary amines and tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159.

-

ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Available at: [Link]

Sources

- 1. thegundcompany.com [thegundcompany.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1-Benzyl-1-tosylmethylisocyanide - Lead Sciences [lead-sciences.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isoquinoline synthesis by heterocyclization of tosylmethyl isocyanide derivatives: total synthesis of mansouramycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Synthesis of α-Benzylated Tosylmethyl Isocyanides

Abstract

This technical guide provides an in-depth examination of the formation mechanism of α-benzylated tosylmethyl isocyanides, a critical class of reagents in modern organic synthesis. We will dissect the fundamental reactivity of p-toluenesulfonylmethyl isocyanide (TosMIC), detailing the pivotal role of its acidic α-carbon. The core of this document focuses on the mechanistic pathway of α-benzylation, proceeding through base-mediated carbanion formation followed by a nucleophilic substitution. Practical synthetic methodologies, including classical anhydrous approaches and greener phase-transfer catalysis (PTC) techniques, are compared and explained. A detailed, field-proven experimental protocol using PTC is provided, alongside a comprehensive guide to the spectroscopic characterization of the resulting product. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of this versatile synthetic transformation.

The Unique Trifecta of Reactivity in TosMIC

p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC, is a remarkably versatile C1 synthon in organic chemistry.[1] Its utility stems from a unique convergence of three functional groups within a single, compact molecule: the isocyanide, the tosyl group, and the central α-carbon that connects them.[1][2]

-

Isocyanide Group (-N≡C): Acts as a reactive center for α-addition and cycloaddition reactions, often serving as a linchpin in the construction of heterocyclic rings like oxazoles and imidazoles.[3]

-

Tosyl Group (-SO₂C₆H₄CH₃): Functions as both a powerful electron-withdrawing group and an excellent leaving group (as p-toluenesulfinic acid) in subsequent elimination steps.[2][4]

-

Acidic α-Carbon: The primary focus of this guide. The combined, potent electron-withdrawing effects of the adjacent sulfonyl and isocyanide moieties render the methylene protons on the α-carbon significantly acidic, with a pKa of approximately 14.[2] This acidity is the cornerstone of TosMIC's utility in forming new carbon-carbon bonds, as the α-carbon is readily deprotonated by a base to generate a stabilized carbanion.[2][5]

This nucleophilic carbanion is the key intermediate that drives α-alkylation reactions, including the benzylation discussed herein.

The Core Mechanism of α-Benzylation

The formation of an α-benzylated TosMIC derivative is a classic example of carbon-carbon bond formation via the alkylation of a stabilized carbanion. The reaction proceeds through a straightforward, two-step mechanistic sequence.

Step 1: Deprotonation and Carbanion Formation The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a suitable base. This acid-base reaction generates a resonance-stabilized carbanion, which serves as the active nucleophile for the subsequent step. The choice of base and solvent system is critical and dictates the overall methodology, as will be explored in Section 3.

Step 2: Nucleophilic Substitution (Sₙ2) The generated TosMIC anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This step follows a bimolecular nucleophilic substitution (Sₙ2) pathway, resulting in the displacement of the halide leaving group and the formation of the new carbon-carbon bond, yielding the α-benzylated product.

Synthetic Methodologies: A Comparative Analysis

While the core mechanism is consistent, the practical execution of TosMIC benzylation can be achieved through several methods, primarily distinguished by the choice of base and reaction conditions.

Method A: Strong Bases in Anhydrous Aprotic Solvents

The classical approach involves the use of a strong base in a strictly anhydrous aprotic solvent.[5]

-

Bases: Sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK).

-

Solvents: Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

-

Causality: Strong bases are required to completely deprotonate the TosMIC, ensuring a high concentration of the carbanion for efficient alkylation. Anhydrous conditions are critical because these bases react violently with water, and any protic source would quench the carbanion intermediate.

-

Advantages: High reactivity and often rapid reaction times.

-

Disadvantages: Requires stringent handling procedures (inert atmosphere), expensive and hazardous reagents, and moisture-sensitive conditions that can be difficult to scale.

Method B: Phase-Transfer Catalysis (PTC)

A more modern, scalable, and environmentally benign approach utilizes phase-transfer catalysis.[6][7] This technique facilitates the reaction between reactants located in different, immiscible phases (typically aqueous and organic).[8]

-

System: A biphasic mixture, such as 50% aqueous sodium hydroxide (NaOH) and an organic solvent like dichloromethane (DCM) or toluene.

-

Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

-

Causality: The reaction takes place in the organic phase, where TosMIC and the benzyl halide are dissolved. The PTC mechanism works as follows:

-

The quaternary ammonium cation (Q⁺) from the catalyst pairs with a hydroxide anion (OH⁻) from the aqueous phase.

-

This lipophilic ion pair (Q⁺OH⁻) is transported into the organic phase.

-

In the organic phase, the highly reactive "naked" hydroxide deprotonates the TosMIC to form the carbanion.

-

The carbanion then reacts with the benzyl halide.

-

The catalyst cation pairs with the displaced halide (e.g., Br⁻) and returns to the aqueous phase, completing the catalytic cycle.[9][10]

-

-

Advantages: Avoids the need for expensive, hazardous, and moisture-sensitive bases. It is highly scalable, uses inexpensive reagents (NaOH), and is operationally simple.[7]

-

Disadvantages: The catalyst can sometimes be "poisoned" (form a non-productive tight ion pair) by highly lipophilic leaving groups, although this is less of an issue for bromide and chloride.[7]

Detailed Experimental Protocol: α-Benzylation of TosMIC via PTC

This protocol describes a reliable and scalable procedure for the synthesis of α-(p-toluenesulfonyl)benzyl isocyanide using phase-transfer catalysis.

Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the TosMIC starting material (visualized with KMnO₄ stain). Product identity is confirmed by spectroscopic analysis as detailed in Section 5.

Materials & Reagents:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Benzyl bromide

-

Dichloromethane (DCM)

-

50% (w/w) Sodium Hydroxide (NaOH) aqueous solution

-

Tetrabutylammonium bromide (TBAB)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonylmethyl isocyanide (1.0 eq.), benzyl bromide (1.05 eq.), and tetrabutylammonium bromide (0.05 eq.).

-

Solvent Addition: Add dichloromethane (approx. 5 mL per 1 g of TosMIC).

-

Initiation: Begin vigorous stirring to ensure efficient mixing between the phases. Slowly add the 50% NaOH solution (3.0 eq.) dropwise over 5-10 minutes. The reaction is exothermic; an ice bath can be used to maintain room temperature (20-25 °C).

-

Reaction: Allow the mixture to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the TosMIC spot has been consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM and deionized water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization (e.g., from 1-propanol or ethanol) or by flash column chromatography on silica gel if necessary to yield the pure α-(p-toluenesulfonyl)benzyl isocyanide as a solid.[11]

Product Characterization

Thorough characterization is essential to confirm the successful synthesis of α-(p-toluenesulfonyl)benzyl isocyanide. The data presented below are based on literature values for the target compound.[11]

| Parameter | Expected Value / Observation | Significance |

| Appearance | White to beige crystalline solid | Basic physical property. |

| Melting Point | ~145 °C (decomposes)[11] | Indicator of purity. |

| IR (KBr, cm⁻¹) | ~2131 [11] | Strong, sharp stretch confirming the isocyanide (N≡C) group. |

| ~1331, ~1158 [11] | Strong stretches for the asymmetric and symmetric vibrations of the sulfonyl (O=S=O) group. | |

| ¹H NMR (CDCl₃, ppm) | ~7.6 (d, 2H) | Protons on the tosyl ring ortho to the sulfonyl group. |

| ~7.4 (m, 7H) | Overlapping signals from the benzyl ring protons and the tosyl ring protons meta to the sulfonyl group. | |

| ~5.6 (s, 1H) [11] | Singlet for the key benzylic proton (Ts-CH-Bn) , confirming successful benzylation. | |

| ~2.45 (s, 3H) [11] | Singlet for the methyl group on the tosyl ring . | |

| ¹³C NMR (CDCl₃, ppm) | ~166.4 [11] | Isocyanide carbon. |

| ~146.6, ~130.7, ~130.3, ~128.4 | Aromatic carbons of the tosyl group. | |

| ~130.5, ~129.8, ~128.7, ~126.7 | Aromatic carbons of the benzyl group. | |

| ~76.6 [11] | Benzylic methine carbon (α-carbon). | |

| ~21.75 [11] | Methyl carbon of the tosyl group. |

Conclusion

The α-benzylation of tosylmethyl isocyanide is a robust and fundamental transformation in organic synthesis, driven by the exceptional acidity of the α-proton. The mechanism proceeds reliably through a base-mediated deprotonation followed by an Sₙ2 reaction with a benzyl halide. While traditional methods using strong bases under anhydrous conditions are effective, the adoption of phase-transfer catalysis offers a superior alternative in terms of safety, scalability, and operational simplicity. The resulting α-benzylated TosMIC products are valuable intermediates, particularly in the synthesis of complex nitrogen-containing heterocycles, making this reaction a vital tool for professionals in chemical research and drug development.[12][13]

References

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Available at: [Link]

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Q., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters. Available at: [Link]

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available at: [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Available at: [Link]

-

ResearchGate. (n.d.). α-Tosylbenzyl Isocyanide. Available at: [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi's Chemistry. Available at: [Link]

-

van Leusen, A. M., Bouma, R. J., & Possel, O. (1975). Phase-transfer mono-alkylation of tosylmethylisocyanide. Tetrahedron Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Available at: [Link]

-

Wang, Q., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. ACS Publications. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. varsal.com [varsal.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phase-transfer mono-alkylation of tosylmethylisocyanide.☆ | Semantic Scholar [semanticscholar.org]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Benzyl-1-tosylmethyl Isocyanide: Synthesis and Spectroscopic Characterization

This guide provides an in-depth technical overview of 1-Benzyl-1-tosylmethyl isocyanide, a versatile reagent in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, purification, and detailed spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction and Significance

1-Benzyl-1-tosylmethyl isocyanide belongs to the broader class of α-substituted tosylmethyl isocyanides (TosMICs). TosMIC and its derivatives are powerful building blocks in synthetic organic chemistry, renowned for their utility in the construction of various nitrogen-containing heterocycles, which are prevalent motifs in many pharmaceutical agents.[1][2] The parent compound, TosMIC, is a multifaceted reagent possessing an acidic α-carbon, a nucleophilic/electrophilic isocyanide group, and a tosyl group that acts as an excellent leaving group.[2]

The introduction of a benzyl group at the α-position, yielding 1-Benzyl-1-tosylmethyl isocyanide (Molecular Formula: C₁₆H₁₅NO₂S, Molecular Weight: 285.36 g/mol ), offers chemists a valuable synthon for introducing a benzyl moiety in a stereocontrolled manner, further expanding the synthetic utility of this class of compounds.[1][3] Its application can be found in the synthesis of complex molecular architectures, including substituted imidazoles, oxazoles, and pyrroles through reactions like the Van Leusen three-component reaction.[4]

Synthesis and Purification

The synthesis of 1-Benzyl-1-tosylmethyl isocyanide is typically achieved through the alkylation of the parent tosylmethyl isocyanide (TosMIC). The acidic nature of the proton alpha to both the sulfonyl and isocyanide groups allows for its facile deprotonation by a suitable base, followed by nucleophilic attack on an alkylating agent, in this case, benzyl bromide.

Experimental Protocol: Synthesis of 1-Benzyl-1-tosylmethyl isocyanide

This protocol is adapted from established procedures for the alkylation of TosMIC.[5]

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Benzyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

TosMIC Addition: Tosylmethyl isocyanide (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Alkylation: A solution of benzyl bromide (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-Benzyl-1-tosylmethyl isocyanide as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical as the tosylmethylide anion is a strong base and will be quenched by water.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates TosMIC to form the reactive anion.

-

Temperature Control: The initial deprotonation and alkylation are performed at 0 °C to control the exothermic reaction and minimize side products.

-

Purification: Column chromatography is essential to remove unreacted starting materials and any byproducts, such as dialkylated TosMIC.

Caption: Workflow for the synthesis of 1-Benzyl-1-tosylmethyl isocyanide.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2960-2920 | Medium | Aliphatic C-H stretch (CH₂) |

| ~2140 | Strong | Isocyanide (N≡C) stretch |

| ~1595, ~1495 | Medium | Aromatic C=C stretch |

| ~1330 | Strong | Asymmetric SO₂ stretch (Tosyl) |

| ~1150 | Strong | Symmetric SO₂ stretch (Tosyl) |

Interpretation:

-

Isocyanide Stretch: The most characteristic peak in the IR spectrum is the strong absorption for the isocyanide (N≡C) functional group, which is expected around 2140 cm⁻¹. For the analogue α-tosylbenzyl isocyanide, this peak is observed at 2131 cm⁻¹.[6]

-

Tosyl Group Stretches: The tosyl group will exhibit two strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, predicted to be around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.[6]

-

C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic benzyl methylene group (below 3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.7 | Doublet | 2H | Aromatic H (ortho to SO₂) |

| ~7.4-7.2 | Multiplet | 7H | Aromatic H (meta to SO₂) and Phenyl H's |

| ~4.5 | Triplet | 1H | CH (methine) |

| ~3.4 | Doublet | 2H | CH₂ (benzyl) |

| 2.45 | Singlet | 3H | CH₃ (Tosyl) |

Interpretation:

-

Aromatic Region (δ 7.8-7.2): The protons on the tosyl group's aromatic ring will appear as two doublets, characteristic of a para-substituted system. The five protons of the benzyl group's phenyl ring will likely appear as a multiplet in this region.

-

Methine Proton (δ ~4.5): The single proton on the carbon bearing the isocyanide and tosyl groups is expected to be a triplet due to coupling with the adjacent benzylic methylene protons. This will be shifted downfield due to the electron-withdrawing effects of the sulfonyl and isocyanide groups.

-

Benzylic Protons (δ ~3.4): The two protons of the methylene bridge will appear as a doublet, coupling with the methine proton.

-

Tosyl Methyl Protons (δ 2.45): The methyl group on the tosyl moiety will give a characteristic singlet at approximately 2.45 ppm.[6]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Isocyanide (N≡C) |

| ~145-127 | Aromatic C's (Tosyl and Phenyl) |

| ~75 | CH (methine) |

| ~35 | CH₂ (benzyl) |

| 21.7 | CH₃ (Tosyl) |

Interpretation:

-

Isocyanide Carbon (δ ~165): The carbon of the isocyanide group is highly deshielded and will appear far downfield in the spectrum. For α-tosylbenzyl isocyanide, this signal is at 166.4 ppm.[6]

-

Methine Carbon (δ ~75): The carbon atom attached to the isocyanide, tosyl, and benzyl groups is expected around 75 ppm.

-

Aromatic Carbons (δ ~145-127): The various carbon atoms of the two aromatic rings will resonate in this region.

-

Benzylic Carbon (δ ~35): The methylene carbon of the benzyl group will be found in the aliphatic region.

-

Tosyl Methyl Carbon (δ 21.7): The methyl carbon of the tosyl group will appear at a characteristic upfield position.[6]

Caption: Molecular structure of 1-Benzyl-1-tosylmethyl isocyanide.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 285, corresponding to the molecular weight of the compound [C₁₆H₁₅NO₂S]⁺.

-

Key Fragment Ions:

-

m/z = 155: Loss of the benzyl group ([M - C₇H₇]⁺), corresponding to the [Tos-CH-NC]⁺ fragment.

-

m/z = 130: Loss of the tosyl group ([M - C₇H₇O₂S]⁺), corresponding to the [Bn-CH-NC]⁺ fragment.

-

m/z = 91: The tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl-containing compounds.

-

m/z = 91 (from Tosyl): The tolyl fragment ([C₇H₇]⁺) from the tosyl group.

-

m/z = 155 (from Tosyl): The tosyl cation ([C₇H₇SO₂]⁺).

-

Self-Validation in Fragmentation: The presence of the tropylium ion at m/z = 91 is a strong indicator of the benzyl moiety. The observation of a fragment at m/z = 155 (tosyl cation) would confirm the presence of the tosyl group. The molecular ion peak at m/z = 285 validates the overall structure.

Conclusion

1-Benzyl-1-tosylmethyl isocyanide is a valuable synthetic intermediate with significant potential in the construction of complex, biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis and detailed predictions of its spectroscopic characteristics. The provided protocols and data interpretations are grounded in established chemical principles and data from closely related, well-characterized compounds, offering a reliable resource for researchers in the field. The unique combination of the isocyanide, tosyl, and benzyl functionalities in one molecule ensures its continued importance in the field of organic synthesis and drug discovery.

References

-

Lead Sciences. (n.d.). 1-Benzyl-1-tosylmethylisocyanide. Retrieved January 17, 2026, from [Link]

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(5), 4166–4176. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. A general one-step synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldehydes using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macromolecular Chemistry and Physics, 206(8), 785-791. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macromolecular Chemistry and Physics, 206(8), 785-791. [Link]

Sources

- 1. 1-Benzyl-1-tosylmethyl isocyanide | 58379-86-5 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzyl-1-tosylmethylisocyanide - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Stability and storage conditions for α-substituted isocyanides

An In-Depth Technical Guide to the Stability and Storage of α-Substituted Isocyanides

Abstract

α-Substituted isocyanides are a class of organic compounds characterized by the isocyano functional group (–N⁺≡C⁻) attached to a carbon atom bearing at least one additional substituent. These compounds are exceptionally versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions, making them invaluable to drug discovery and materials science.[1][2][3] However, their unique electronic structure, which confers high reactivity, also presents significant challenges regarding their stability and storage. The propensity for hydrolysis, polymerization, and thermal decomposition necessitates a thorough understanding of the factors governing their stability. This guide provides a comprehensive overview of the chemical and structural factors that influence the stability of α-substituted isocyanides and outlines field-proven protocols for their proper storage and handling to ensure their integrity for synthetic applications.

The Unique Chemistry of α-Substituted Isocyanides

The Isocyanide Functional Group: A Duality of Reactivity

The isocyanide functional group is an isomer of the nitrile group, with the organic moiety attached to the nitrogen atom instead of the carbon. Its electronic nature is best described by two resonance structures, highlighting a nucleophilic and carbene-like character at the carbon atom.[1] This duality is the foundation of its rich reactivity.

A key feature of α-substituted isocyanides is the increased acidity of the α-proton. The isocyanide group acts as a potent electron-withdrawing group, facilitating deprotonation at the α-position, a property extensively exploited in synthesis.[1] However, this same electronic feature also makes the molecule susceptible to specific degradation pathways.

The α-Substituent: A Master Regulator of Stability

The nature of the substituent(s) at the α-carbon plays a critical role in modulating the overall stability of the isocyanide molecule. These effects can be broadly categorized as electronic and steric.

-

Electronic Effects: Electron-withdrawing groups at the α-position can further enhance the α-acidity but may also influence the molecule's susceptibility to nucleophilic attack or polymerization. Conversely, electron-donating groups may have a stabilizing effect.

-

Steric Effects: Bulky substituents at the α-carbon can sterically shield the reactive isocyanide carbon from external reagents or prevent intermolecular reactions like polymerization, thereby enhancing the compound's kinetic stability.[4][5][6] As will be discussed, α,α-disubstitution is a key strategy for improving hydrolytic stability.[7]

Key Factors and Pathways of Degradation

Understanding the specific mechanisms by which α-substituted isocyanides degrade is paramount for developing effective storage strategies. The primary pathways include hydrolysis, polymerization, and thermal decomposition.

Chemical Decomposition Pathways

-

Hydrolysis (Acid-Catalyzed): Isocyanides are generally stable under strongly basic conditions.[1] However, they are highly sensitive to acid. In the presence of aqueous acid (pH < 5), they readily hydrolyze to the corresponding N-substituted formamides.[1][8][9][10] This reaction is often used to quench and destroy odorous volatile isocyanides.[1] The implication for storage is critical: even trace amounts of acidic impurities in solvents or on glassware can initiate degradation in the presence of atmospheric moisture.

-

Polymerization: In the presence of Lewis or Brønsted acids, some isocyanides, particularly vinyl and phenyl isocyanides, are prone to polymerization.[1][11] This process can lead to the formation of intractable materials and a complete loss of the desired compound.

-

Thermal Decomposition & Isomerization: Many isocyanides are thermally sensitive. The thermal isomerization of isocyanides to their more stable nitrile (R-C≡N) isomers can occur at elevated temperatures.[12] For certain α-substituted isocyanides, such as those bearing a tosyl group, decomposition can occur at temperatures as low as 80°C, with precautionary handling recommended at temperatures above 35-40°C.[13]

-

Photochemical Reactivity: Aromatic isocyanides have been shown to absorb UV-visible light and can act as photocatalysts, indicating inherent photosensitivity.[14] This susceptibility means that exposure to light can provide the energy to initiate degradation or unwanted side reactions.

Caption: Primary degradation pathways for α-substituted isocyanides.

Structural Effects on Stability

The stability of an isocyanide is not an intrinsic property but is highly dependent on its specific structure.

-

α,α-Disubstitution: The introduction of two non-hydrogen substituents on the α-carbon significantly enhances stability. This is particularly effective at preventing hydrolysis, making α,α-disubstituted isonitriles more robust for applications in biological systems.[7]

-

Case Study: α-Heterocyclic Isocyanides: A notable class of unstable isocyanides are those where the isocyano group is attached to or near a heterocyclic ring, especially when it is ortho to a heteroatom.[11][15] These compounds are often unstable at room temperature, readily undergoing cyclization or polymerization.[11] Their synthesis typically requires very low temperatures (e.g., -78°C), and they are often used in situ without isolation.[11][15]

Recommended Storage and Handling Protocols

Proper storage and handling are not merely best practices; they are essential for preserving the chemical integrity of α-substituted isocyanides.

General Storage Recommendations

The appropriate storage conditions are dictated by the known stability of the specific isocyanide. The following table provides a general guideline.

| Class of Isocyanide | Recommended Temperature | Atmosphere | Light Conditions | Typical Shelf Life |

| Stable Crystalline Solids (e.g., TosMIC) | Room Temperature (15-25°C) | Dry (Desiccator) | Dark (Amber Vial) | Months to Years |

| Volatile/Liquid Aliphatics | 0 to 4°C (Refrigerator) | Inert Gas (N₂ or Ar) | Dark (Amber Vial) | Weeks to Months |

| Aromatic/Electronically Sensitive | -20°C (Freezer) | Inert Gas (N₂ or Ar) | Dark (Amber Vial) | Weeks to Months |

| Known Unstable Derivatives (e.g., α-Heterocyclic) | ≤ -20°C (Freezer) or used immediately | Inert Gas (N₂ or Ar) | Dark (Amber Vial) | Days to Weeks (if isolated) |

Detailed Experimental Protocols

Protocol 1: Short-Term Storage (Up to 1 Week)

This protocol is suitable for isocyanides that will be used within a few days of synthesis or receipt.

-

Container: Place the isocyanide in a clean, dry glass vial equipped with a PTFE-lined screw cap.

-

Atmosphere: Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 10-15 seconds to displace air and moisture.[16]

-

Sealing: Immediately cap the vial tightly. For added security, wrap the cap and neck with Parafilm®.

-

Location: Store the vial in a refrigerator (4°C) or freezer (-20°C), depending on the compound's known thermal sensitivity. The vial should be placed inside a secondary container with a desiccant.

-

Labeling: Clearly label the container with the compound name, date, and storage conditions.

Protocol 2: Long-Term Storage (> 1 Week)

This protocol is designed to maximize the shelf-life of the isocyanide.

-

Aliquotting: If you have a large batch, divide it into smaller, single-use quantities in separate vials. This avoids repeated warming/cooling cycles and re-exposure of the bulk material to the atmosphere.

-

Inerting: Place the uncapped vials inside a glovebox with an inert atmosphere or in a desiccator that can be repeatedly evacuated and backfilled with inert gas.

-

Atmosphere Exchange: Cycle between vacuum and backfilling with dry nitrogen or argon at least three times to ensure a completely inert atmosphere.

-

Sealing: Securely cap the vials inside the inert atmosphere. Wrap the caps with Parafilm®.

-

Storage: Place the sealed vials inside a labeled secondary container. Store in a freezer, preferably at -20°C or below.

-

Thawing: When a sample is needed, remove one vial and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Caption: Decision workflow for selecting the appropriate storage protocol.

Handling and Safety Considerations

-

Purification Caveats: Standard silica gel for column chromatography can be slightly acidic and may cause significant degradation of isocyanides.[11] It is advisable to use silica gel that has been neutralized (e.g., washed with a triethylamine/hexane solution) or to use alternative purification methods like distillation or recrystallization.

-

Inert Atmosphere Techniques: All manipulations, including transfers and making solutions, should ideally be performed under an inert atmosphere using Schlenk lines or in a glovebox to minimize exposure to air and moisture.[17][18]

-

Quenching and Disposal: Due to their potent and often unpleasant odors, it is crucial to manage waste effectively.[1] All glassware and waste streams containing volatile isocyanides should be quenched by rinsing with an acidic solution (e.g., dilute HCl in ethanol or water) to hydrolyze the isocyanide to the far less odorous formamide.[1]

Conclusion

α-Substituted isocyanides are powerful synthetic intermediates whose utility is directly linked to their purity and stability. Their susceptibility to degradation via hydrolysis, polymerization, and thermal decomposition is not a prohibitive flaw but a chemical characteristic that must be managed with informed protocols. By understanding the critical roles of pH, temperature, light, and atmospheric conditions, and by recognizing the profound influence of the α-substituent's structure, researchers can implement effective storage and handling strategies. The use of low temperatures, inert atmospheres, and careful selection of purification techniques are the cornerstones of preserving these valuable compounds, ensuring their reliability in advancing research and development.

References

-

Isocyanide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9547–9633. [Link]

-

El Kaim, L., & Grimaud, L. (2020). Isocyanide 2.0. Green Chemistry, 22(19), 6291–6299. [Link]

-

Porcheddu, A., & Giacomelli, G. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Advances, 12(38), 24653–24656. [Link]

-

Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Retrieved January 17, 2026, from [Link]

-

Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved January 17, 2026, from [Link]

-

Kim, D. Y., Lee, J. Y., & Lee, S. (2019). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 9(2), 996–1005. [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved January 17, 2026, from [Link]

-

Murphy, K., Kizhakkedathu, M., & Tysoe, W. T. (2000). Adsorption, decomposition and isomerization of methyl isocyanide and acetonitrile on Pd(111). Surface Science, 467(1-3), 1–9. [Link]

-

Kreitmeier, P., & König, B. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1265–1271. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

-

Figg, J. S., & Abram, U. (2018). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules, 23(10), 2645. [Link]

-

Adawiyah, R., & Pari, R. (2017). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). AIP Conference Proceedings, 1862(1), 030138. [Link]

-

Pritchard, H. O., & Trotman-Dickenson, A. F. (1962). The thermal isomerisation of methyl isocyanide in the temperature range 120–320 °C. Journal of the Chemical Society, 1425. [Link]

-

Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

M/s. Autofit Pvt. Ltd. (n.d.). RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Retrieved January 17, 2026, from [Link]

-

Ugi, I., Dömling, A., & Hörl, W. (1994). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Angewandte Chemie International Edition in English, 33(23-24), 2294–2318. [Link]

-

Al-Mokaram, A. A. (2015). Electrostatic and stereoelectronic interaction impacts on the structural properties and isomerization reactions of methyl isocyanide and its trihalo-analogs. Structural Chemistry, 27(3), 859–868. [Link]

-

ResearchGate. (n.d.). Scheme 2 Synthesis of isocyanides. Retrieved January 17, 2026, from [Link]

-

Laramée, J. A., & Arku, K. (2012). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1734–1740. [Link]

-

Goti, G., Daniel, M., & Gualandi, A. (2021). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. The Journal of Organic Chemistry, 86(23), 16356–16367. [Link]

-